molecular formula C9H12N4O3S B12682623 N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide CAS No. 90563-18-1

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide

Cat. No.: B12682623
CAS No.: 90563-18-1
M. Wt: 256.28 g/mol
InChI Key: UIYBBJNTRSQPLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide involves the reaction of 4-aminophenylsulfonyl chloride with acetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization.

Industrial production methods involve the acidification of sodium sulfacetamide to obtain the desired compound. This process includes dissolving sodium sulfacetamide in water and adjusting the pH to 3.8-4 using 5% hydrochloric acid, which precipitates the compound .

Chemical Reactions Analysis

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide has several scientific research applications:

Mechanism of Action

The antibacterial activity of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is similar to other sulfonamide compounds such as:

What sets this compound apart is its specific structure, which provides unique binding properties and stability, making it particularly effective in certain applications .

Properties

CAS No.

90563-18-1

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

N-[(E)-[(4-aminophenyl)sulfonylhydrazinylidene]methyl]acetamide

InChI

InChI=1S/C9H12N4O3S/c1-7(14)11-6-12-13-17(15,16)9-4-2-8(10)3-5-9/h2-6,13H,10H2,1H3,(H,11,12,14)

InChI Key

UIYBBJNTRSQPLG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C=N/NS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NC=NNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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